![molecular formula C8H10Cl2N4O B1390644 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1181458-05-8](/img/structure/B1390644.png)
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Overview
Description
The compound “[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions including condensation, oxidation, acid amine coupling, and reductive amination .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Scientific Research Applications
Antiviral Activity
The compound has been studied for its effectiveness against the vaccinia virus, showing promising results. It has been compared favorably to the antiviral drug Cidofovir, suggesting potential as a novel antiviral agent .
Antifungal Applications
Derivatives of the compound have shown various biological activities, including antifungal properties. This suggests its potential use in developing new antifungal medications or treatments .
Sedative-Hypnotic Effects
Research indicates that the compound may possess sedative-hypnotic effects, which could be beneficial in the development of new treatments for sleep disorders .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound make it a candidate for research into new anti-inflammatory drugs, which could aid in treating various inflammatory diseases .
Antiproliferative Potential
The compound’s antiproliferative activity suggests it could be used in cancer research, particularly in the development of treatments that inhibit the growth of cancer cells .
Herbicide Development
Due to its biological activity, there is interest in exploring the use of this compound in the development of herbicides, which could lead to new agricultural chemicals .
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor, which could have applications in the treatment of diseases where enzyme activity needs to be controlled or modulated .
Synthetic Methodologies
The compound’s synthesis involves atom-economical approaches and has been achieved through various methods, including condensation reactions and nucleophilic substitutions. This versatility in synthesis could allow for the development of a range of derivatives with tailored properties for specific applications .
Future Directions
The future research directions for this compound could involve further investigation into its potential biological activities, such as anticancer, antimicrobial, and antiviral activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNMUUCUBOZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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